3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrimidines. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions could target the chlorophenyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazolo[1,5-a]pyrimidines can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, which are involved in signaling pathways, or other proteins critical for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The unique combination of substituents in 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may confer distinct biological activities or chemical properties compared to its analogs. For instance, the presence of multiple chlorine atoms and a trifluoromethyl group could enhance its binding affinity to certain targets or increase its stability under specific conditions.
Properties
Molecular Formula |
C21H13Cl3F3N3O |
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Molecular Weight |
486.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H13Cl3F3N3O/c1-31-10-17-19(11-2-5-13(22)6-3-11)20-28-16(12-4-7-14(23)15(24)8-12)9-18(21(25,26)27)30(20)29-17/h2-9H,10H2,1H3 |
InChI Key |
TZWZWJRRPKLNMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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